Sulfamethoxydiazine sodium

Vue d'ensemble

Description

Sulfamethoxydiazine, also known as sulfametoxydiazine, is a long-acting sulfonamide antibacterial . It is used as a leprostatic agent and in the treatment of urinary tract infections .

Synthesis Analysis

While specific synthesis information for Sulfamethoxydiazine sodium was not found, a related study on the synthesis of sulfathiazole derivatives provides some insight . The study discusses the synthetic modifications of sulfathiazole derivatives to enhance their biological properties .Molecular Structure Analysis

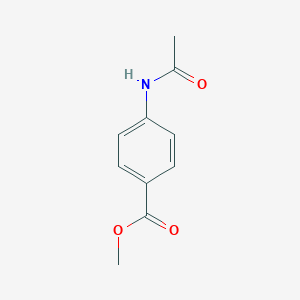

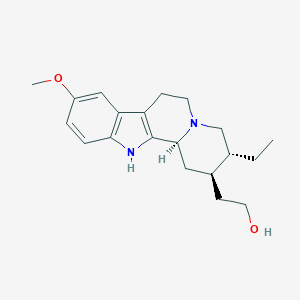

The molecular formula of Sulfamethoxydiazine sodium is C11H11N4NaO3S . Its molecular weight is 302.29 g/mol . The IUPAC name is sodium; [4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]azanide .Physical And Chemical Properties Analysis

Sulfamethoxydiazine sodium has a molecular weight of 302.29 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 4 . The exact mass and monoisotopic mass are 302.04495568 g/mol . The topological polar surface area is 90.6 Ų .Applications De Recherche Scientifique

Antibacterial Agent

Sulfamethoxydiazine sodium is a long-acting sulfonamide antibacterial . It’s used to treat a variety of bacterial infections by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of bacterial DNA.

Leprostatic Agent

It’s also used as a leprostatic agent . Leprostatic agents are drugs that are used to treat leprosy by killing or preventing the growth of the bacteria that cause the disease.

Treatment of Urinary Tract Infections

Sulfamethoxydiazine sodium is used in the treatment of urinary tract infections . It works by stopping the growth of the bacteria causing the infection.

Veterinary Medicine

Sulfamethoxydiazine sodium is used to treat and prevent diseases in animals . It’s particularly effective against a broad spectrum of bacterial infections in pets and livestock.

Wound Dressing

Research has been conducted on developing new films based on chitosan functionalized with sulfonamide drugs like sulfamethoxydiazine for potential use as a wound dressing . The chitosan-derivative films showed a rough surface and hydrophilic properties, which are very important features for their use as a wound dressing .

Radiolytic Intermediates

The spectroscopic features of the radiolytic intermediates created upon gamma irradiation of sulfamethoxydiazine have been investigated . This could have potential applications in understanding the effects of radiation on this compound and its degradation products.

Orientations Futures

Propriétés

IUPAC Name |

sodium;[4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7,12H,1H3,(H,13,14,15);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLJPXLANPCKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171187 | |

| Record name | Sulfamethoxydiazine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethoxydiazine sodium | |

CAS RN |

18179-67-4 | |

| Record name | Sulfamethoxydiazine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018179674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxydiazine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Sulfamethoxydiazine sodium in treating mixed infections in livestock and poultry?

A: The provided abstract [] focuses on the composition and preparation of a medicinal mixture containing Sulfamethoxydiazine sodium, enrofloxacin, and a non-steroidal anti-inflammatory drug. While it mentions the mixture's effectiveness against mixed infections and its ability to alleviate fever, it doesn't delve into the specific mechanism of action of Sulfamethoxydiazine sodium.

Q2: The research mentions a "high-efficiency medicament for treating mixed infections". What makes the combination of Sulfamethoxydiazine sodium, enrofloxacin, and a non-steroidal analgesic-antipyretic advantageous compared to using a single medication?

A: The research [] highlights that the combination of these three components in the medication offers several advantages over single-drug treatments:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)

![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)